

SR-18292 specificity for PGC-1α over other coactivators

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SR-18292 Specificity for PGC-1α: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the small molecule inhibitor **SR-18292** for the transcriptional coactivator PGC-1 α over other related coactivators. The information is compiled from publicly available research, focusing on experimental data to elucidate its mechanism of action and selectivity.

Introduction to the PGC-1 Family of Coactivators

The Peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1) family are key regulators of cellular metabolism in response to environmental and physiological cues. These transcriptional coactivators do not bind to DNA directly but are recruited by transcription factors to enhance the expression of target genes. The family consists of three members:

• PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha): The most extensively studied member, PGC-1α is a master regulator of mitochondrial biogenesis, oxidative metabolism, and glucose homeostasis. It plays a crucial role in tissues with high energy demand, such as the heart, skeletal muscle, and brown adipose tissue.



- PGC-1β (Peroxisome proliferator-activated receptor gamma coactivator 1-beta): Sharing structural and functional similarities with PGC-1α, PGC-1β is also involved in regulating mitochondrial function and energy metabolism. However, its expression is less dynamically regulated by external stimuli compared to PGC-1α.
- PRC (PGC-1-related coactivator): PRC is more ubiquitously expressed and is implicated in the control of cell growth and proliferation by coactivating nuclear respiratory factor 1 (NRF-1).

SR-18292: A Modulator of PGC-1α Activity

SR-18292 has been identified as a chemical probe that selectively inhibits the gluconeogenic activity of PGC- 1α .[1] It does not operate as a classical competitive inhibitor. Instead, **SR-18292** modulates the interaction of PGC- 1α with other proteins, specifically enhancing its association with the acetyltransferase GCN5 (General control of amino-acid synthesis 5).[1] This leads to increased acetylation of PGC- 1α , a post-translational modification that represses its ability to coactivate the transcription of genes involved in hepatic gluconeogenesis, such as Pck1 and G6pc.[1]

Specificity of SR-18292: PGC-1α vs. Other Coactivators

Currently, there is a notable lack of publicly available data directly comparing the binding affinity or functional modulation of **SR-18292** on PGC-1 α versus PGC-1 β and PRC. The "selectivity" of **SR-18292** described in the primary literature refers to its specific inhibition of the gluconeogenic function of PGC-1 α in the liver, without significantly affecting other PGC-1 α -regulated pathways like mitochondrial biogenesis.[1]

The following table summarizes the known effects of **SR-18292** on PGC-1 α . Data for PGC-1 β and PRC are not available in the reviewed literature.



Coactivator	SR-18292 Effect	Quantitative Data	Supporting Evidence
PGC-1α	Enhances interaction with GCN5, leading to increased acetylation and suppression of gluconeogenic gene coactivation.	AC50 for PGC-1α acetylation: <10 μM[1]	Co- immunoprecipitation, Western Blot, Luciferase Reporter Assays[1]
PGC-1β	Data not available	Not applicable	Not applicable
PRC	Data not available	Not applicable	Not applicable

Experimental Data and Protocols

The following sections detail the key experiments that have elucidated the mechanism of action of **SR-18292** on PGC-1 α .

Co-Immunoprecipitation (Co-IP) to Demonstrate PGC-1α-GCN5 Interaction

This experiment is crucial for demonstrating that **SR-18292** enhances the physical association between PGC-1 α and GCN5.

Experimental Protocol:

- Cell Culture and Transfection: Human osteosarcoma (U-2 OS) cells are cultured and cotransfected with expression vectors for FLAG-tagged PGC-1α and HA-tagged GCN5.
- Treatment: Cells are treated with SR-18292 (e.g., 10 μM) or vehicle control for a specified period (e.g., 18 hours).
- Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., 20 mM HEPES-KOH pH 7.9, 125 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% IGEPAL, 10% glycerol, with protease and phosphatase inhibitors).



- Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-PGC-1α and its interacting proteins.
- Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
- Elution: The bound proteins are eluted from the beads.
- Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a
 membrane, and probed with antibodies against the HA tag (to detect GCN5) and the FLAG
 tag (to detect PGC-1α). An increased amount of HA-GCN5 in the SR-18292-treated sample
 compared to the control indicates an enhanced interaction.

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Luciferase Reporter Assay for HNF4α Transcriptional Activity

This assay is used to measure the effect of **SR-18292** on the transcriptional coactivation of Hepatocyte Nuclear Factor 4α (HNF 4α) by PGC- 1α .

Experimental Protocol:

- Cell Culture and Transfection: U-2 OS cells are plated in multi-well plates. The cells are then co-transfected with:
 - An expression vector for PGC-1α.
 - An expression vector for HNF4α.
 - \circ A luciferase reporter plasmid containing a promoter with HNF4 α binding sites (e.g., from the Pck1 promoter).
 - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.



- Treatment: After transfection, the cells are treated with various concentrations of SR-18292 or vehicle control.
- Cell Lysis: After a suitable incubation period (e.g., 24 hours), the cells are lysed.
- Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
- Data Analysis: A decrease in the normalized luciferase activity in the presence of SR-18292 indicates inhibition of the coactivation of HNF4α by PGC-1α.

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Conclusion

SR-18292 is a valuable tool for studying the role of PGC- 1α in hepatic gluconeogenesis. Its mechanism of action, involving the enhancement of PGC- 1α acetylation via increased interaction with GCN5, is well-supported by experimental evidence.[1] However, the specificity of **SR-18292** for PGC- 1α over other members of the PGC-1 family, PGC- 1β and PRC, has not been thoroughly investigated in publicly available literature. Therefore, while **SR-18292** is a potent modulator of PGC- 1α 's gluconeogenic function, its broader selectivity profile across the PGC-1 coactivator family remains an open question for future research. Professionals in drug development should consider this lack of comprehensive specificity data when designing experiments and interpreting results.

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References

 1. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]



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